prop-1-ene-2-sulfonyl fluoride
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Overview
Description
Prop-1-ene-2-sulfonyl fluoride is a chemical compound with the molecular formula C3H5FO2S. It is a reactive alkylating agent widely used in organic synthesis and pharmaceutical research due to its unique properties and versatile applications.
Preparation Methods
Prop-1-ene-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride with amines, resulting in highly functionalized enaminyl sulfonyl fluorides . Another method includes the fluoride-chloride exchange from the corresponding sulfonyl chlorides, which are obtained from thiols, halides, or sultones . Additionally, electrochemical oxidative coupling of thiols and potassium fluoride in flow has been reported as an efficient method for synthesizing sulfonyl fluorides .
Chemical Reactions Analysis
Prop-1-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form enaminyl sulfonyl fluorides.
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include amines, potassium permanganate, and lithium aluminum hydride. Major products formed from these reactions include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides .
Scientific Research Applications
Prop-1-ene-2-sulfonyl fluoride has found widespread applications in various fields:
Organic Synthesis: It is used as a building block for synthesizing complex molecules.
Chemical Biology: It is employed in the development of chemical probes and labeling agents.
Drug Discovery: It serves as a precursor for designing potential drug candidates.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of prop-1-ene-2-sulfonyl fluoride involves its reactivity as an alkylating agent. It targets nucleophilic amino acid residues in proteins, such as cysteine, serine, and lysine, forming covalent bonds with these residues. This reactivity is facilitated by the electrophilic nature of the sulfonyl fluoride group, which undergoes nucleophilic attack by the amino acid residues .
Comparison with Similar Compounds
Prop-1-ene-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Sulfuryl Fluoride (SO2F2): Used as a fumigant and in organic synthesis.
Ethene Sulfonyl Fluoride (ESF): Used in click chemistry and as a building block for complex molecules.
1-Bromoethene-1-sulfonyl Fluoride (BESF): Used in radical chemistry and as a precursor for various functionalized compounds.
This compound is unique due to its specific reactivity and applications in organic synthesis, chemical biology, and drug discovery.
Properties
CAS No. |
1935472-28-8 |
---|---|
Molecular Formula |
C3H5FO2S |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
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